

# Application Notes and Protocols for Neli pepimut-S Administration in Murine Cancer Models

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## Compound of Interest

Compound Name: *Neli pepimut-S*

Cat. No.: *B1678017*

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction:

**Neli pepimut-S**, also known as E75, is a nine-amino acid peptide (KIFGSLAFL) derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2). It functions as a cytotoxic T lymphocyte (CTL) epitope, presented by HLA-A2 and HLA-A3 molecules.[1][2] In the context of cancer immunotherapy, **Neli pepimut-S** is the active component of the NeuVax™ vaccine, where it is combined with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF) to elicit a HER2-specific immune response.[3][4] Preclinical studies in murine models are essential for evaluating the efficacy and mechanism of action of **Neli pepimut-S**-based vaccines. This document provides detailed application notes and protocols for the administration of **Neli pepimut-S** in murine cancer models, based on findings from various preclinical studies.

### Mechanism of Action:

**Neli pepimut-S**-based vaccines aim to stimulate the host's immune system to recognize and eliminate HER2-expressing tumor cells.[5] The peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells, and presented on their surface via MHC class I molecules. This presentation activates CD8+ T cells, leading to their differentiation into cytotoxic T lymphocytes

(CTLs). These CTLs can then identify and kill tumor cells that express the HER2 protein. GM-CSF, as an adjuvant, enhances this process by promoting the maturation and function of APCs.

## Murine Cancer Models

The most relevant murine models for studying **Nelipepimut-S** are those that express the HER2/neu antigen. The TUBO model, which utilizes a cell line derived from a spontaneous mammary tumor in a BALB/c mouse transgenic for the rat neu oncogene (the rat homolog of HER2), is a commonly used model. Other suitable models include transgenic mice that express the rat neu oncogene under the control of the mouse mammary tumor virus promoter (MMTV-neu).

Recommended Mouse Strains:

- BALB/c: This inbred strain is commonly used for the TUBO tumor model.
- FVB/N: Often used for the generation of MMTV-neu transgenic mice.
- MMTV-neu Transgenic Mice: These mice spontaneously develop mammary tumors and are a valuable tool for studying HER2-targeted therapies.

## Experimental Protocols

Below are detailed protocols for prophylactic and therapeutic vaccination studies using a **Nelipepimut-S**-based vaccine in a murine model. These protocols are synthesized from studies using HER2/neu-derived peptide vaccines.

### Protocol 1: Prophylactic Vaccination in the TUBO Mouse Model

Objective: To evaluate the efficacy of a **Nelipepimut-S** vaccine in preventing or delaying tumor growth.

Materials:

- **Nelipepimut-S** (E75) peptide
- Murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

- Sterile Phosphate-Buffered Saline (PBS)
- TUBO tumor cells
- 6-8 week old female BALB/c mice
- Syringes and needles for subcutaneous injection

#### Procedure:

- Vaccine Preparation:
  - Aseptically dissolve **Nelipepimut-S** peptide in sterile PBS to a final concentration of 1 mg/mL.
  - Reconstitute murine GM-CSF according to the manufacturer's instructions.
  - On the day of vaccination, prepare the vaccine formulation by mixing the **Nelipepimut-S** solution with GM-CSF. A common approach is to aim for a dose of 10-50 µg of peptide and 50-300 ng of GM-CSF per mouse in a total volume of 100-200 µL. The final formulation should be kept on ice.
- Vaccination Schedule:
  - Administer the vaccine subcutaneously (s.c.) in the scruff of the neck or the flank.
  - A prime-boost strategy is often employed. For example, immunize mice three times at two-week intervals.
- Tumor Challenge:
  - Two weeks after the final vaccination, challenge the mice with a subcutaneous injection of a tumorigenic dose of TUBO cells (e.g.,  $5 \times 10^5$  cells in 100 µL of PBS) in the flank contralateral to the vaccination site.
- Monitoring and Data Collection:

- Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Record survival data. Euthanize mice when tumors reach a predetermined size (e.g.,  $>1500 \text{ mm}^3$ ) or become ulcerated, in accordance with institutional animal care and use committee guidelines.
- At the end of the study, collect blood for immunological analysis (e.g., ELISA for antibody titers, ELISpot for IFN- $\gamma$  producing cells) and harvest spleens for CTL assays.

## Protocol 2: Therapeutic Vaccination in the TUBO Mouse Model

Objective: To evaluate the efficacy of a **Nelipepimut-S** vaccine in treating established tumors.

Materials:

- Same as Protocol 1.

Procedure:

- Tumor Implantation:
  - Inject TUBO cells subcutaneously into the flank of 6-8 week old female BALB/c mice.
- Initiation of Treatment:
  - Once tumors are palpable and have reached a certain size (e.g.,  $50\text{-}100 \text{ mm}^3$ ), randomize the mice into treatment and control groups.
- Vaccine Preparation and Administration:
  - Prepare the **Nelipepimut-S** and GM-CSF vaccine as described in Protocol 1.
  - Administer the vaccine subcutaneously at a site distant from the tumor.
  - Repeat the vaccinations at regular intervals, for example, weekly or bi-weekly for a total of 3-4 doses.

- Monitoring and Data Collection:
  - Monitor tumor growth and survival as described in Protocol 1.
  - Collect tissues for immunological analysis at the conclusion of the experiment.

## Data Presentation

Quantitative data from murine studies should be summarized for clear comparison. Below are examples of tables that can be used to present typical results.

Table 1: Tumor Growth Inhibition

Treatment Group	Number of Mice	Mean Tumor Volume (mm <sup>3</sup> ) at Day 21 ± SEM	Percent Tumor Growth Inhibition
Control (PBS)	10	1250 ± 150	-
GM-CSF alone	10	1100 ± 130	12%
Nelipepimut-S + GM-CSF	10	450 ± 90	64%

Table 2: Survival Analysis

Treatment Group	Number of Mice	Median Survival (Days)	Percent Increase in Lifespan
Control (PBS)	10	25	-
GM-CSF alone	10	28	12%
Nelipepimut-S + GM-CSF	10	40	60%

Table 3: Immunological Response (Example: ELISpot)

Treatment Group	Number of Mice	IFN- $\gamma$ Spot Forming Units (SFU) per 10 <sup>6</sup> Splenocytes $\pm$ SEM
Control (PBS)	5	15 $\pm$ 5
GM-CSF alone	5	25 $\pm$ 8
Nelipepimut-S + GM-CSF	5	150 $\pm$ 25

# Visualizations

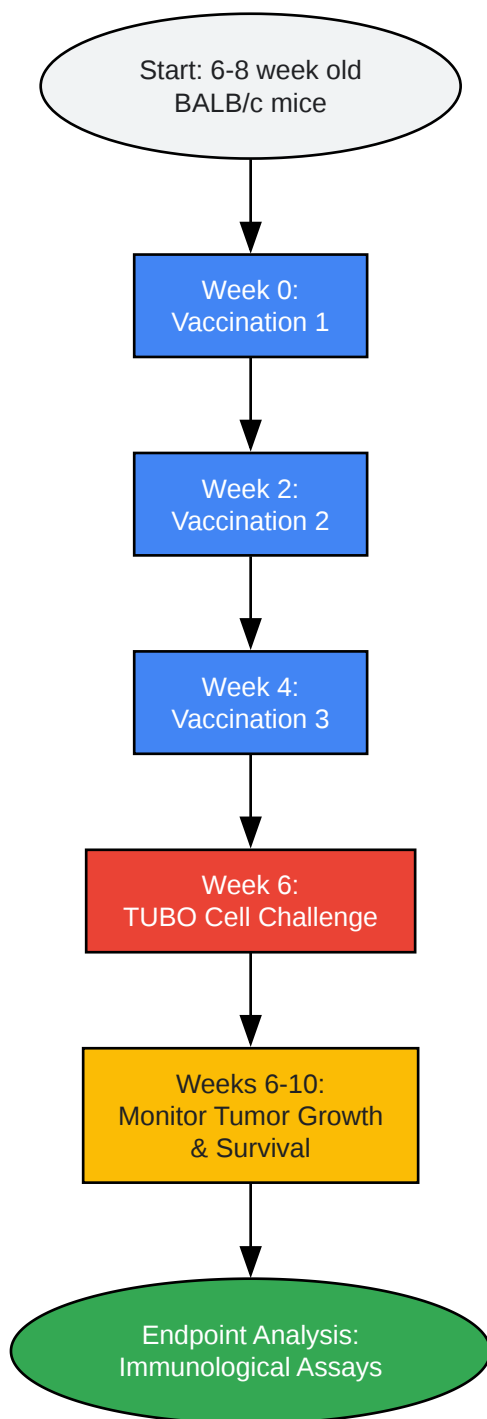
## Signaling Pathway of Nelipepimut-S Vaccine



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Caption: **Nelipepimut-S** vaccine mechanism of action.

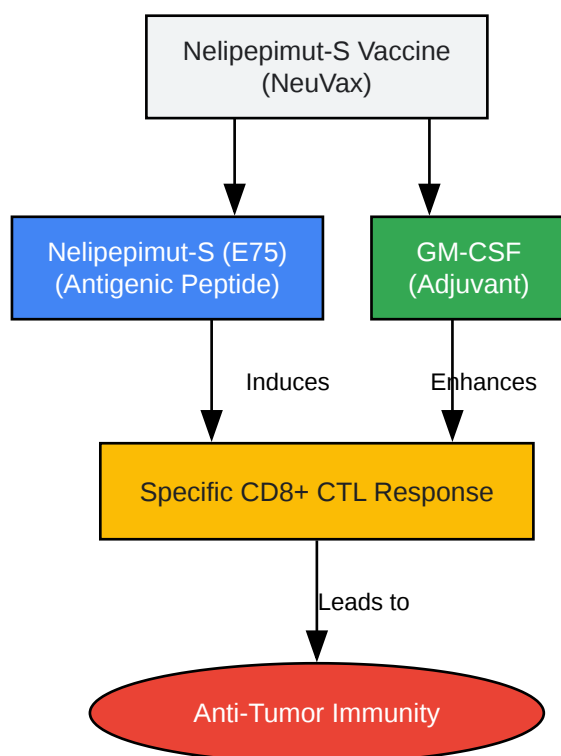
## Experimental Workflow for Prophylactic Study



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Caption: Prophylactic vaccination experimental workflow.

## Logical Relationship of Vaccine Components



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Caption: Logical relationship of **Nelipepimut-S** vaccine components.

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